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Compound of Interest

Compound Name: 1-nitropropan-2-ol

Cat. No.: B1295101 Get Quote

A detailed spectroscopic comparison of 1-nitropropan-2-ol and its constitutional isomer, 2-

nitro-1-propanol, reveals key differences in their molecular fingerprints. This guide provides an

objective analysis of their nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, offering valuable insights for researchers in drug development and

chemical synthesis.

While the primary isomers of 1-nitropropan-2-ol are its enantiomers, (R)- and (S)-1-
nitropropan-2-ol, a comprehensive spectroscopic comparison with its constitutional isomer, 2-

nitro-1-propanol, is crucial for unambiguous identification in a laboratory setting. This guide

focuses on the comparative analysis of the racemic mixture of 1-nitropropan-2-ol and 2-nitro-

1-propanol, as detailed spectroscopic data for the individual enantiomers of 1-nitropropan-2-ol
are not readily available in the public domain.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for 1-nitropropan-2-ol and 2-nitro-

1-propanol, highlighting the distinct features that enable their differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data
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Compound Chemical Shift (δ) and Multiplicity

1-Nitropropan-2-ol Data not readily available in compiled format.

2-Nitro-1-propanol[1]
- CH₃: Doublet- CH: Multiplet- CH₂: Multiplet-

OH: Singlet

Table 2: ¹³C NMR Data

Compound Chemical Shift (δ)

1-Nitropropan-2-ol Data not readily available in compiled format.

2-Nitro-1-propanol[1]
Three distinct signals corresponding to the three

carbon environments.

Interpretation: The ¹H and ¹³C NMR spectra of these isomers are expected to be distinct due to

the different electronic environments of the protons and carbon atoms. In 1-nitropropan-2-ol,
the chiral center is the carbon bearing the hydroxyl group, which would influence the splitting

patterns of the adjacent methylene and methyl protons. In 2-nitro-1-propanol, the chiral center

is the carbon with the nitro group, leading to different spin-spin coupling interactions and

chemical shifts.

Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands

Functional Group
1-Nitropropan-2-ol
(Predicted)

2-Nitro-1-propanol[1]

O-H stretch (alcohol) ~3400 cm⁻¹ (broad) ~3400 cm⁻¹ (broad)

C-H stretch (alkane) ~2900-3000 cm⁻¹ ~2900-3000 cm⁻¹

NO₂ stretch (asymmetric) ~1550 cm⁻¹ ~1550 cm⁻¹

NO₂ stretch (symmetric) ~1380 cm⁻¹ ~1380 cm⁻¹

C-O stretch (alcohol) ~1100 cm⁻¹ ~1050 cm⁻¹
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Interpretation: Both isomers will exhibit a broad absorption band around 3400 cm⁻¹

characteristic of the hydroxyl group and strong absorptions corresponding to the nitro group. A

key differentiator would be the C-O stretching frequency, which is expected to differ slightly due

to the primary versus secondary alcohol nature of the isomers.

Mass Spectrometry (MS)
Table 4: Mass Spectrometry Data

Compound Molecular Ion (M+)
Key Fragmentation Peaks
(m/z)

1-Nitropropan-2-ol[2][3] 105.04 59, 43

2-Nitro-1-propanol[1] 105.04 75, 58, 43, 30

Interpretation: Both isomers have the same molecular weight and will show a molecular ion

peak at m/z 105. However, their fragmentation patterns will differ significantly. 1-Nitropropan-
2-ol is expected to show a prominent peak from the loss of the nitro group and cleavage

adjacent to the alcohol. 2-Nitro-1-propanol will likely exhibit fragmentation patterns

characteristic of a primary alcohol and a nitroalkane, leading to a different set of fragment ions.

Experimental Protocols
Detailed experimental protocols for acquiring the cited spectroscopic data are outlined below.

These are generalized procedures and may require optimization based on the specific

instrumentation used.

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a

deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.

¹H NMR Acquisition: Acquire the spectrum on a 300 MHz or higher field NMR spectrometer.

Typical parameters include a 30-degree pulse angle, a 1-2 second relaxation delay, and 16-

64 scans.
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¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Typical parameters

include a 45-degree pulse angle, a 2-second relaxation delay, and a sufficient number of

scans to achieve a good signal-to-noise ratio (typically several hundred to thousands).

Proton decoupling is used to simplify the spectrum.

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid): Place a drop of the neat liquid sample between two salt

plates (e.g., NaCl or KBr) to form a thin film.

Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer,

typically scanning from 4000 to 400 cm⁻¹. Acquire a background spectrum of the clean salt

plates prior to running the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile

organic solvent such as dichloromethane or methanol.

GC Conditions: Use a capillary column suitable for polar analytes (e.g., a wax-type column).

A typical temperature program would start at a low temperature (e.g., 50 °C), hold for a few

minutes, and then ramp up to a higher temperature (e.g., 250 °C).

MS Conditions: Use electron ionization (EI) at 70 eV. Scan a mass range from m/z 30 to 200.

Logical Workflow for Spectroscopic Comparison
The following diagram illustrates a logical workflow for the spectroscopic comparison of the

isomers.

Caption: Workflow for the spectroscopic identification of isomers.

This guide provides a foundational framework for the spectroscopic comparison of 1-
nitropropan-2-ol and 2-nitro-1-propanol. Further research, particularly the acquisition of

spectroscopic data for the resolved enantiomers of 1-nitropropan-2-ol, would provide a more

complete understanding of the subtle differences between these chiral isomers.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1-Nitropropan-2-ol]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1295101#spectroscopic-comparison-of-1-
nitropropan-2-ol-isomers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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